molecular formula C10H14N4O2 B2938825 2-Nitro-5-(1-piperazinyl)aniline CAS No. 96103-52-5

2-Nitro-5-(1-piperazinyl)aniline

Cat. No. B2938825
CAS RN: 96103-52-5
M. Wt: 222.248
InChI Key: GKHFASZRZGVHRT-UHFFFAOYSA-N
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Description

2-Nitro-5-(1-piperazinyl)aniline is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.25 . It is commonly used in the pharmaceutical industry, particularly in the synthesis of various drugs and medications . It is a nitroaromatic compound that contains a piperazine moiety, making it a valuable building block for the development of new pharmaceutical compounds .


Molecular Structure Analysis

The InChI code for 2-Nitro-5-(1-piperazinyl)aniline is 1S/C10H14N4O2/c11-9-7-8 (1-2-10 (9)14 (15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

2-Nitro-5-(1-piperazinyl)aniline is a white to brown solid . The storage temperature is +4°C . Unfortunately, the search results did not provide more specific physical and chemical properties such as density, boiling point, and melting point.

Scientific Research Applications

Equilibrium Studies and Structural Characterization

A study on flexidentate Schiff base ligands, including derivatives of 1-(2-aminoethyl)piperazine, highlighted their use in forming nickel(II) complexes. These complexes can assume square-planar or octahedral geometries depending on the ligand substitution and anion type, demonstrating the influence of the nitro group and piperazine arm on coordination geometry. This research contributes to our understanding of metal-ligand interactions and complex formation mechanisms (Mukhopadhyay et al., 2003).

Electron Transfer in Radical Ion Pairs

Another study investigated the spin-spin exchange interaction in radical ion pairs of dyad and triad donor-acceptor molecules, incorporating 4-(N-piperidinyl) and 4-(N-pyrrolidinyl) derivatives, to measure the electronic coupling matrix element. This research aids in understanding the electron transfer rates and structural influence on these rates, showcasing the application of piperazine derivatives in probing electronic interactions in radical ion pairs (Lukas et al., 2003).

Catalytic Hydrogenation of Nitroarenes

Research on FeOx-supported platinum single-atom catalysts for the hydrogenation of substituted nitroarenes to anilines, an environmentally benign method, highlighted the role of piperazine derivatives in achieving high chemoselectivity and activity. This study illuminates the potential of piperazine-containing compounds in catalysis, particularly for the efficient and selective reduction of nitroarenes (Wei et al., 2014).

Antimicrobial and Antifungal Activities

A study on the synthesis and biological evaluation of piperazine derivatives, including reactions with substituted benzenethiol and chloro-nitrobenzene, demonstrated significant antimicrobial and antifungal properties. These findings suggest the applicability of piperazine and nitro-piperazine derivatives in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).

Antifungal Agent Development

Another research effort focused on the design and synthesis of fluconazole derivatives with nitrotriazole or piperazine ethanol side chains, targeting antifungal activity. The study highlights the potential of nitro-piperazine derivatives in enhancing antifungal efficacy against resistant strains, indicating their importance in pharmaceutical development for combating fungal infections (Sadeghpour et al., 2017).

Future Directions

While the search results did not provide specific future directions for 2-Nitro-5-(1-piperazinyl)aniline, it’s worth noting that piperidines, which include a piperazine moiety, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that 2-Nitro-5-(1-piperazinyl)aniline could have potential applications in the development of new pharmaceutical compounds.

Mechanism of Action

Target of Action

It is used as a chemical intermediate for the synthesis of pharmaceutical compounds . This suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

The mode of action of 2-Nitro-5-(1-piperazinyl)aniline is not well-documented. As a chemical intermediate, its mode of action would likely depend on the specific drug it is used to synthesize. It is known to undergo various chemical reactions and is compatible with the development of drugs targeting specific biological pathways or receptors .

Biochemical Pathways

As a chemical intermediate, it is likely involved in various biochemical pathways depending on the specific drug it is used to synthesize .

Result of Action

As a chemical intermediate, its effects would likely depend on the specific drug it is used to synthesize .

Action Environment

As a chemical intermediate, these factors would likely depend on the specific drug it is used to synthesize .

properties

IUPAC Name

2-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHFASZRZGVHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(1-piperazinyl)aniline

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrophenylamine (4.3 g, 25 mmol), piperazine (12.5 g, 145 mmol), and K2CO3 (4.0 g, 29 mmol) in DMF (50 mL) was stirred at 150° C. for 18 h. The reaction mixture was cooled to room temperature, solids were removed by filtration, and the filtrate was concentrated to a red residue. The residue was dissolved in EtOAc (100 mL), washed with water (50 mL), dried with Na2SO4, and concentrated in vacuo to afford the product as a yellow solid (3.9 g, 70%). See, Pharmazie, 39:747 (1984).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

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